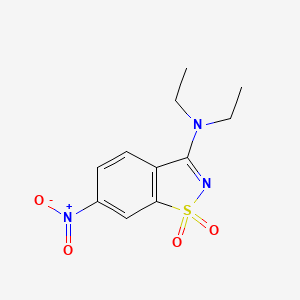
N,N-diethyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide, also known as NBDA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. NBDA belongs to the family of benzisothiazole derivatives, which have been found to exhibit various biological activities. In
Mécanisme D'action
The exact mechanism of action of N,N-diethyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various signaling pathways. For instance, this compound has been found to activate the caspase-3 pathway, which leads to apoptosis in cancer cells. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Moreover, this compound has been found to inhibit the activity of bacterial enzymes such as DNA gyrase, which is involved in DNA replication.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In a study conducted by Li et al., this compound was found to induce apoptosis in cancer cells by activating the caspase-3 pathway. The study also revealed that this compound inhibited the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Moreover, this compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been found to exhibit antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N-diethyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide in lab experiments is its high potency and selectivity towards cancer cells. This compound has been found to exhibit antitumor activity at low concentrations, which makes it a promising candidate for cancer therapy. Moreover, this compound has also been found to exhibit antimicrobial activity against various bacterial strains, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
For the research on N,N-diethyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide include the development of new derivatives with improved solubility and bioavailability, investigation of its mechanism of action, and evaluation of its safety and toxicity in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N,N-diethyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide involves the reaction of 6-nitro-1,2-benzisothiazol-3-amine with diethylamine in the presence of hydrogen peroxide. The reaction takes place at room temperature and yields this compound as a yellow solid with a melting point of 180-182°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N,N-diethyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been found to exhibit various biological activities such as antitumor, anti-inflammatory, and antimicrobial properties. In a study conducted by Cheng et al., this compound was found to inhibit the growth of various cancer cells such as MCF-7, A549, and HepG2. The study also revealed that this compound induced apoptosis in cancer cells by activating the caspase-3 pathway. Another study conducted by Liu et al. demonstrated that this compound exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. In addition, this compound has also been found to exhibit antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N,N-diethyl-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-3-13(4-2)11-9-6-5-8(14(15)16)7-10(9)19(17,18)12-11/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTHWVGBJQUCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(benzoylamino)phenyl]-5-(3-chloro-4-methylphenyl)-2-furamide](/img/structure/B4888506.png)
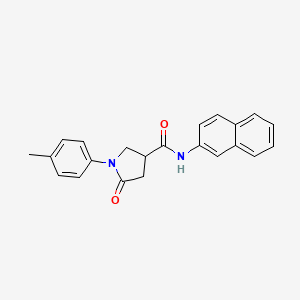
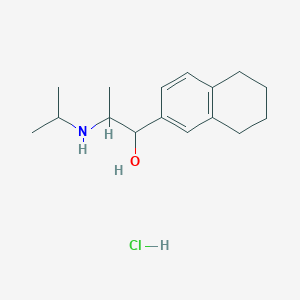
![1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4888541.png)
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4888546.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4888547.png)
![N-{4-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methoxybenzamide](/img/structure/B4888558.png)
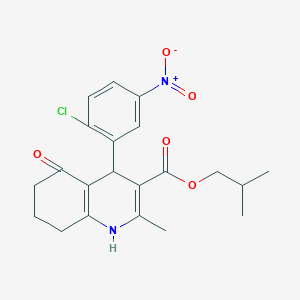

![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4888575.png)
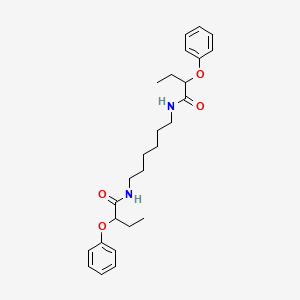
![9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4888581.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B4888590.png)
